molecular formula C20H13BrN2O3 B15019256 4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol

4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol

Cat. No.: B15019256
M. Wt: 409.2 g/mol
InChI Key: BDQMLQSIFFYOPW-UHFFFAOYSA-N
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Description

4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol is a complex organic compound that features a benzoxazole core linked to a bromophenyl group and a benzene-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with 4-bromobenzaldehyde under acidic conditions.

    Formation of the Iminomethyl Linkage: The benzoxazole derivative is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form the iminomethyl linkage.

    Final Assembly: The final product is obtained by coupling the intermediate with benzene-1,3-diol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, while the bromophenyl group may interact with proteins or enzymes, leading to inhibition or modulation of their activity. The iminomethyl linkage provides additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol
  • 4-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol
  • 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol

Uniqueness

The presence of the bromophenyl group in 4-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol imparts unique electronic and steric properties, making it distinct from its fluorinated, chlorinated, or methylated analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H13BrN2O3

Molecular Weight

409.2 g/mol

IUPAC Name

4-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C20H13BrN2O3/c21-14-4-1-12(2-5-14)20-23-17-9-15(6-8-19(17)26-20)22-11-13-3-7-16(24)10-18(13)25/h1-11,24-25H

InChI Key

BDQMLQSIFFYOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)O)O)Br

Origin of Product

United States

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